molecular formula C19H20BrN3O5S B2790777 N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874806-14-1

N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2790777
CAS RN: 874806-14-1
M. Wt: 482.35
InChI Key: ZFYUZIREZDQMBF-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a chemical compound that has shown potential for use in scientific research. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation. This compound has been shown to inhibit the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide in lab experiments is its potential for use in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. However, one of the limitations of using this compound is its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide. One area of future research is in the development of new derivatives of this compound with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials. Finally, this compound may have potential use in the treatment of other diseases, such as inflammatory diseases, and further research is needed to explore these potential applications.
In conclusion, this compound is a chemical compound with potential use in scientific research. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to determine the safety and efficacy of this compound in vivo and in clinical trials, as well as explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 4-bromobenzene sulfonamide with 2-oxazolidinone in the presence of a base to form an intermediate. This intermediate is then reacted with benzylamine to form the final product, this compound.

Scientific Research Applications

N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation.

properties

IUPAC Name

N'-benzyl-N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O5S/c20-15-6-8-16(9-7-15)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYUZIREZDQMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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